(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate
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Overview
Description
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate is a compound that combines the properties of an unsaturated dicarboxylic acid and a tertiary amine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate typically involves the esterification of (E)-but-2-enedioic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context. The dimethylamino group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Poly [2-(dimethylamino)ethyl methacrylate]: This compound shares the dimethylaminoethyl group and is used in similar applications, such as antimicrobial agents.
2,3-Dimethoxybenzamide: This compound has similar structural features and is used in antioxidant and antibacterial applications.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate is unique due to its combination of an unsaturated dicarboxylic acid and a tertiary amine ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both functionalities are required.
Properties
CAS No. |
129320-06-5 |
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Molecular Formula |
C15H27NO6 |
Molecular Weight |
317.38 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl heptanoate |
InChI |
InChI=1S/C11H23NO2.C4H4O4/c1-4-5-6-7-8-11(13)14-10-9-12(2)3;5-3(6)1-2-4(7)8/h4-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OLZCKDDLACXUKE-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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